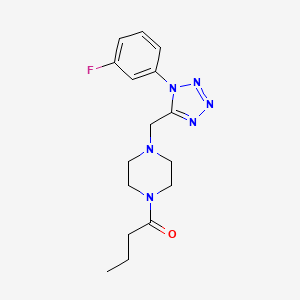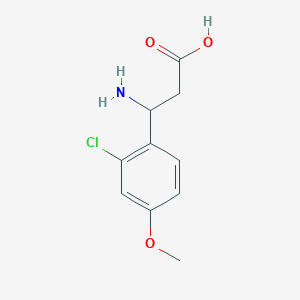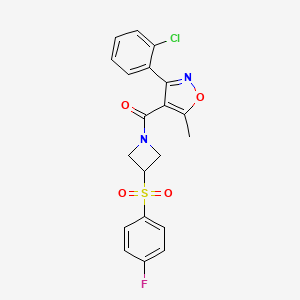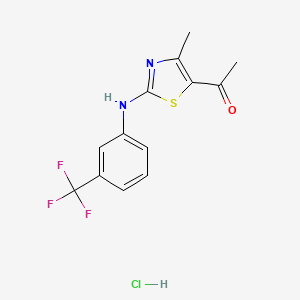
1-(5-Methyl-3-((3-(trifluoromethyl)phenyl)amino)-2,4-thiazolyl)ethan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, a description of a chemical compound includes its molecular formula, molecular weight, and structural formula. It may also include information about its appearance (color, state of matter) and odor.
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction.Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. It includes identifying the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and reactivity with other substances.Scientific Research Applications
1. Anti-Cancer Studies
- Application : The compound is used in the synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives, which have shown promising anti-cancer properties .
- Method : The synthesis involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine .
- Results : The resultant compounds were assessed for their antiproliferative action against two human colon cancer cell lines (HCT-116 and HT-29 colon cancer cell lines). The IC 50 range was estimated at 6.587 to 11.10 µM showing that compound RB7 had remarkable anticancer movement on HT-29 .
2. Organic Synthesis
- Application : 5-Amino-pyrazoles, which are structurally similar to the compound you mentioned, are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with versatile functionalities .
- Method : The synthesis methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
- Results : These outstanding compounds synthesized via a wide variety of approaches have diverse applications especially in the field of pharmaceutics and medicinal chemistry .
3. Anti-Cancer Studies
- Application : The compound is used in the synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives, which have shown promising anti-cancer properties .
- Method : The synthesis involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine .
- Results : The resultant compounds were assessed for their antiproliferative action against two human colon cancer cell lines (HCT-116 and HT-29 colon cancer cell lines). The IC 50 range was estimated at 6.587 to 11.10 µM showing that compound RB7 had remarkable anticancer movement on HT-29 .
4. Organic Synthesis
- Application : 5-Amino-pyrazoles, which are structurally similar to the compound you mentioned, are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with versatile functionalities .
- Method : The synthesis methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
- Results : These outstanding compounds synthesized via a wide variety of approaches have diverse applications especially in the field of pharmaceutics and medicinal chemistry .
3. Antitubercular Studies
- Application : Imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is structurally similar to the compound you mentioned. It is used in the synthesis of compounds with antitubercular properties .
- Method : The synthesis methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
- Results : These outstanding compounds synthesized via a wide variety of approaches have diverse applications especially in the field of pharmaceutics and medicinal chemistry .
Safety And Hazards
This includes information about the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This could involve potential applications of the compound, areas for further research, and its implications in various fields like medicine, industry, or environmental science.
properties
IUPAC Name |
1-[4-methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2OS.ClH/c1-7-11(8(2)19)20-12(17-7)18-10-5-3-4-9(6-10)13(14,15)16;/h3-6H,1-2H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFSMLDHKCTFPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=CC(=C2)C(F)(F)F)C(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methyl-3-((3-(trifluoromethyl)phenyl)amino)-2,4-thiazolyl)ethan-1-one hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(5-Chloro-2-fluorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2690865.png)
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)pentanamide](/img/structure/B2690868.png)
![2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl]thio}-N-(4-methylbenzyl)acetamide](/img/structure/B2690870.png)
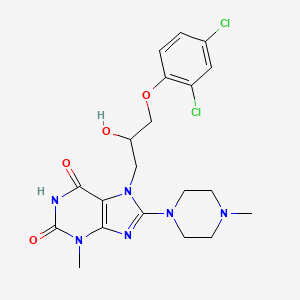
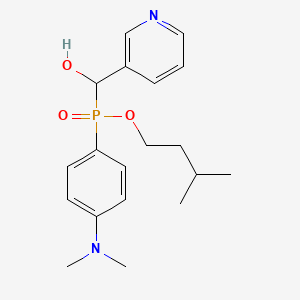
![10-methyl-1H-pyrrolo[2,1-c][1,4]benzodiazepine-3,5,11(2H,10H,11aH)-trione](/img/structure/B2690876.png)
![(1R,2S)-2-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)cyclopropanecarboxylic acid](/img/structure/B2690878.png)
![7-chloro-3H,4H-thieno[3,4-d]pyrimidin-4-one](/img/structure/B2690879.png)
![4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoic acid](/img/structure/B2690880.png)
![[2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanamine dihydrochloride](/img/structure/B2690881.png)
![N-(3,4-difluorophenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2690882.png)
